molecular formula C23H23FN2O4 B2465002 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1212095-08-3

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone

Cat. No.: B2465002
CAS No.: 1212095-08-3
M. Wt: 410.445
InChI Key: DGDUZMKRPZIHKB-UHFFFAOYSA-N
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Description

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule . It is related to the synthesis of Doxazosin .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The exact structure would need to be determined through methods such as NMR analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include bromation, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride piperidine .

Scientific Research Applications

B-Raf Inhibitory and Anti-Proliferation Activities

A study by Yang et al. (2012) explored the design and modification of novel derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin, evaluating them for B-Raf inhibitory and anti-proliferation activities. Specifically, compounds C14 and D10 showed potent activity, with C14 being comparable to the control Erlotinib. The study also involved 3D QSAR studies and docking simulations to analyze binding models and inform the design of B-Raf inhibitors in future research (Yang et al., 2012).

Antimicrobial Activity

Patel et al. (2011) synthesized a series of new compounds, including those with 2,3-dihydrobenzo[b][1,4]dioxin structure, and evaluated their antimicrobial activities. The in vitro testing showcased variable and modest activity against investigated bacteria and fungi strains (Patel et al., 2011).

Dopamine D4 Receptor Ligands for Imaging Studies

Kügler et al. (2011) studied derivatives of 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine as dopamine D4 receptor ligands with high affinity and selectivity. These ligands, labeled with fluorine-18, were analyzed for their potential in imaging studies using positron emission tomography (PET). The most promising candidate, [18F]3d, exhibited high stability, high brain uptake, and specific binding in various brain regions, making it suitable for in vivo imaging studies (Kügler et al., 2011).

Antitumor and Crystallographic Analysis

Prasad et al. (2018) reported the synthesis of a novel compound evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic methods and X-ray diffraction studies. The crystal structure analysis involved Hirshfeld surface analysis to understand intermolecular interactions in the solid state (Prasad et al., 2018).

Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c24-16-7-5-15(6-8-16)17-13-18(17)22(27)25-9-11-26(12-10-25)23(28)21-14-29-19-3-1-2-4-20(19)30-21/h1-8,17-18,21H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDUZMKRPZIHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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